molecular formula C13H8ClNO3 B166933 3-Chloro-4'-nitrobenzophenone CAS No. 131822-44-1

3-Chloro-4'-nitrobenzophenone

Cat. No. B166933
M. Wt: 261.66 g/mol
InChI Key: CZEUNQYRHILGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4’-nitrobenzophenone is an organic compound with the molecular formula C13H8ClNO3 and a molecular weight of 261.661 . It is also known as Methanone, (4-chloro-3-nitrophenyl) (phenyl), and Benzophenone, 4-chloro-3-nitro .


Synthesis Analysis

The synthesis of 3-Chloro-4’-nitrobenzophenone involves several steps. In one method, 3-nitrobenzoyl chloride is reacted with chlorobenzene in the presence of anhydrous aluminum chloride catalyst . Another method involves the Friedel-Crafts reaction between 3- or 4-nitrobenzoyl chloride and chlorobenzene . A different approach involves the reaction of 3-nitro-4-chlorobenzoic acids with benzene in the presence of Surpalite .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4’-nitrobenzophenone has been analyzed using various techniques. Powder X-ray diffraction studies have revealed that the crystal system remains the same as orthorhombic . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Chloro-4’-nitrobenzophenone has a molecular weight of 261.661 . The cut-off wavelengths were measured at 420 nm, 430 nm and band gap energies at 3.025 eV, 3.052 eV, respectively . The high transmittance was observed from UV–Visible spectroscopy studies .

Scientific Research Applications

Crystal Growth and Characterization

3-Chloro-4'-nitrobenzophenone (4C3N) has been extensively studied for its potential in crystal growth using techniques like the vertical Bridgman technique. Research has shown that 4C3N crystals exhibit promising physical properties, such as a specific fluorescence emission peak and considerable mechanical hardness, which could be beneficial for various scientific applications. These studies focus on examining the crystalline perfection, analyzing the mechanical properties, and investigating the thermal properties of the grown crystals. The cutoff wavelength and laser-induced surface damage threshold of these crystals have also been measured, indicating their potential use in optical applications (Aravinth, Babu, & Ramasamy, 2014), (Aravinth, Anandha Babu, & Ramasamy, 2014), (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009), (Aravinth, Anandha, & Ramasamy, 2013).

Optical and Thermal Properties

The optical properties of 4C3N have been extensively researched, revealing an optical band gap of 2.7 eV and the ability to calculate various optical constants like refractive index, extinction coefficient, and components of the dielectric constant as functions of photon energy. Thermal analyses, including thermogravimetric analysis and differential thermal analysis, have been performed to understand the thermal behavior of 4C3N crystals, indicating their stability and potential application in temperature-sensitive domains (Babu, Thirupugalmani, Ramasamy, & Ravikumar, 2009).

Safety And Hazards

3-Chloro-4’-nitrobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

Future Directions

The future directions for 3-Chloro-4’-nitrobenzophenone involve its use in the growth of large size good quality crystals for industrial growth of devices for a variety of applications . The crystals of 3-Chloro-4’-nitrobenzophenone have been grown by both the conventional slow evaporation solution technique (SEST) and Sankarnarayanan–Ramasamy (SR) method .

properties

IUPAC Name

(3-chlorophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(7-5-9)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEUNQYRHILGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574514
Record name (3-Chlorophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-nitrobenzophenone

CAS RN

131822-44-1
Record name (3-Chlorophenyl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4'-nitrobenzophenone
Reactant of Route 2
Reactant of Route 2
3-Chloro-4'-nitrobenzophenone
Reactant of Route 3
Reactant of Route 3
3-Chloro-4'-nitrobenzophenone
Reactant of Route 4
Reactant of Route 4
3-Chloro-4'-nitrobenzophenone
Reactant of Route 5
Reactant of Route 5
3-Chloro-4'-nitrobenzophenone
Reactant of Route 6
Reactant of Route 6
3-Chloro-4'-nitrobenzophenone

Citations

For This Compound
3
Citations
RB Davis, JD Benigni - The Journal of Organic Chemistry, 1962 - ACS Publications
… oxidation of IV produced 3-chloro-4-nitrobenzophenone, a … 4-nitrobenzophenone and 3-chloro-4-nitrobenzophenone. The … reaction mixture, 3-chloro-4-nitrobenzophenone produced the …
Number of citations: 20 pubs.acs.org
G Navarrete-Vazquez, L Yepez… - Bioorganic & Medicinal …, 2003 - Elsevier
Albendazole (Abz) and Mebendazole (Mbz) analogues have been synthesized and in vitro tested against the protozoa Giardia lamblia, Trichomonas vaginalis and the helminths …
Number of citations: 132 www.sciencedirect.com
SJ Dominianni - Organic Preparations and Procedures …, 1990 - Taylor & Francis
… reported the preparation of 3chloro-4-nitrobenzophenone & by methanolic KOH induced reaction of phenylacetonitrile with Q-chloronitrobenzene, followed by alkaline hydrogen …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.